molecular formula C10H15NS B1466239 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine CAS No. 1489484-84-5

3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine

Cat. No. B1466239
CAS RN: 1489484-84-5
M. Wt: 181.3 g/mol
InChI Key: NNNXTMSTXPABIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine (DTCBA) is a cyclic amine compound with a thiophene-based side chain. It is a member of the heterocyclic amines family and has been used in various scientific research applications due to its unique properties. DTCBA has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives, including those with a cyclobutan-1-amine structure, have shown promising antimicrobial properties . These compounds can be designed to target specific microbial pathways, potentially leading to the development of new antibiotics that are effective against resistant strains.

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic effects of thiophene compounds make them valuable in the treatment of chronic pain and inflammatory diseases . Research into 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine could lead to new medications that offer relief without the side effects associated with current treatments.

Antihypertensive Effects

Thiophene derivatives have been studied for their potential to act as antihypertensive agents . By exploring the cardiovascular effects of these compounds, scientists may develop new drugs that help manage high blood pressure more effectively.

Antitumor Activity

The structure of thiophene is significant in the synthesis of compounds with antitumor activity . Research into 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine could contribute to cancer treatment by providing a basis for new chemotherapy agents.

Material Science: Corrosion Inhibition

In material science, thiophene derivatives are used as corrosion inhibitors . The application of 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine in this field could lead to the development of more efficient methods to protect metals from corrosion.

Organic Electronics

Thiophene-based molecules play a crucial role in the advancement of organic electronics , particularly in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The unique properties of 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine could be harnessed to improve the performance of these devices.

properties

IUPAC Name

3,3-dimethyl-1-thiophen-2-ylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-9(2)6-10(11,7-9)8-4-3-5-12-8/h3-5H,6-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNXTMSTXPABIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=CS2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine
Reactant of Route 2
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine
Reactant of Route 3
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine
Reactant of Route 4
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine
Reactant of Route 5
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine
Reactant of Route 6
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.